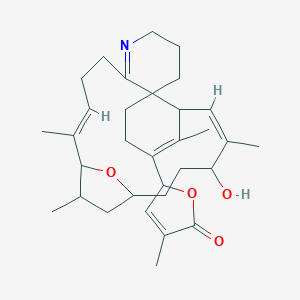

Gymnodimine

Description

Properties

IUPAC Name |

2-(19-hydroxy-2,15,18,24-tetramethyl-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-2,6,14,17-tetraen-14-yl)-4-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXZVCNEGRKLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Gymnodimine from Marine Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnodimine, a potent cyclic imine marine neurotoxin, has garnered significant interest within the scientific community due to its unique chemical structure and specific mode of action. First identified in the 1990s, this phycotoxin is primarily produced by dinoflagellates of the Karenia genus, notably Karenia selliformis, and has also been detected in other species such as Alexandrium ostenfeldii. Its discovery was prompted by incidents of shellfish toxicity in New Zealand. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data analysis. It is intended to serve as a valuable resource for researchers in marine biology, natural products chemistry, and pharmacology.

Discovery and Primary Marine Sources

This compound was first isolated from oysters in New Zealand in 1994.[1] Subsequent research identified the causative organism as the dinoflagellate Karenia selliformis (formerly known as Gymnodinium sp.).[2][3] Since its initial discovery, various analogues of this compound have been identified, including gymnodimines A, B, C, and D, each with slight structural modifications.[1][4] While K. selliformis is the most well-documented producer, other dinoflagellates, such as Alexandrium ostenfeldii, have also been shown to produce this compound and its derivatives.[5][6]

Experimental Protocols

Culturing of Karenia selliformis

The production of this compound for research purposes necessitates the controlled cultivation of the source organism. The following protocol is a synthesis of established methods for culturing Karenia selliformis (specifically the GM94GAB strain).

2.1.1. Culture Medium and Conditions

-

Medium: f/2 medium without silicate (B1173343) is commonly used for the cultivation of K. selliformis.[7] Alternatively, GP medium supplemented with selenium can be utilized.

-

Seawater: Sterilized seawater, filtered through a 0.45 µm membrane, serves as the base for the culture medium.

-

Temperature: Cultures are maintained at a constant temperature of 20 ± 2°C.[4]

-

Photoperiod: A 14-hour light to 10-hour dark cycle is implemented to simulate natural conditions and promote growth.[4]

-

Light Intensity: A photon flux density of approximately 4000 lx is provided by cool white fluorescent lights.[4]

-

Culture Vessels: For large-scale production, 15 L photobioreactors are employed.[7]

2.1.2. Inoculation and Growth Monitoring

Cultures are initiated with a starting density of K. selliformis cells. The growth of the culture is monitored by regularly taking cell counts using a hemocytometer or a particle counter. The culture is typically harvested during the stationary phase of growth to maximize the yield of this compound.

Extraction of this compound from Karenia selliformis Cultures

A multi-step process involving solvent extraction and chromatographic purification is employed to isolate this compound from the dinoflagellate culture.

2.2.1. Liquid-Liquid Extraction (LLE)

This initial extraction step aims to separate the lipophilic this compound from the aqueous culture medium and cell debris.

-

Solvent Addition: Dichloromethane (CH₂Cl₂) is added directly to the K. selliformis culture.[6][8]

-

Extraction: The mixture is stirred vigorously to ensure thorough mixing and extraction of the toxin into the organic phase.

-

Phase Separation: The mixture is allowed to stand, leading to the separation of the organic (dichloromethane) and aqueous layers.

-

Collection: The organic phase, containing the crude this compound extract, is carefully collected.

-

Concentration: The collected organic phase is concentrated under reduced pressure using a rotary evaporator to remove the dichloromethane.

2.2.2. Multi-Step Chromatographic Purification

The crude extract obtained from LLE is further purified using a combination of chromatographic techniques.[9]

-

Size-Exclusion Chromatography:

-

Stationary Phase: The concentrated crude extract is loaded onto a Sephadex LH-20 column.[9]

-

Mobile Phase: Methanol (B129727) is used as the eluent.

-

Fraction Collection: Fractions are collected and monitored for the presence of this compound using LC-MS analysis. This compound-containing fractions are pooled and concentrated.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: An X-Bridge™ C18 OBD column (250 mm × 10 mm i.d., 5 µm) is used for further separation.[9]

-

Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% acetic acid is employed.[9]

-

Detection: A diode array detector (DAD) at 210 nm is used to monitor the elution profile.[9]

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge: An Oasis HLB SPE cartridge is used for the final clean-up and concentration of the purified this compound.[9]

-

Conditioning: The cartridge is activated with methanol and equilibrated with water.

-

Loading: The pooled fractions from semi-preparative HPLC are diluted with water to a methanol concentration of 20% and loaded onto the conditioned SPE cartridge.[9]

-

Washing: The cartridge is washed with 20% aqueous methanol to remove any remaining impurities.[9]

-

Elution: The purified this compound is eluted from the cartridge with methanol.[9]

-

Structural Elucidation and Quantification

2.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a crucial technique for the detection, identification, and quantification of this compound.

-

Chromatographic Separation:

-

Column: An X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: A binary gradient of water and 90% acetonitrile/water, both containing 6.7 mmol L⁻¹ ammonium (B1175870) hydroxide, is employed.[7]

-

-

Mass Spectrometry:

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and its analogues.

-

Sample Preparation: A purified and dried sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Total Correlation Spectroscopy (TOCSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

-

Quantitative Data

The following tables summarize key quantitative data related to the production and toxicity of this compound.

Table 1: this compound-A Production from Karenia selliformis Cultures

| Culture Condition | Maximum Cell Yield (cells/mL) | This compound-A Yield (µg/L) | This compound-A per Cell (pg/cell) | Reference |

| GP + selenium medium (control) | 7.8 x 10⁴ | 780 | 9.8 | [5] |

| GP + selenium medium + Glycolate/Alanine | 1.76 x 10⁵ | 1260 | - | [5] |

| GP + selenium medium + Acetate | - | - | 16 | [5] |

| f/2 medium, 150 mL culture (S/V = 147 cm²/L) | ~4.5 x 10⁴ | - | ~14 | [1] |

| f/2 medium, 4500 mL culture (S/V = 42 cm²/L) | ~2.2 x 10⁴ | - | ~6.5 | [1] |

Table 2: Acute Toxicity of this compound-A in Mice

| Route of Administration | LD₅₀ (µg/kg) | Reference |

| Intraperitoneal | 96 | [10] |

| Oral | 755 | [10] |

Mechanism of Action: Interaction with Nicotinic Acetylcholine (B1216132) Receptors

This compound exerts its neurotoxic effects by acting as an antagonist of nicotinic acetylcholine receptors (nAChRs).[9] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

The binding of this compound to nAChRs blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of nAChR function disrupts normal nerve impulse transmission, leading to the observed neurotoxic symptoms. Studies have shown that this compound has a high affinity for the α7 subtype of nAChRs.[11] The interaction of this compound with nAChRs can also lead to an increase in intracellular calcium levels.[9]

Visualizations

Experimental Workflow for this compound Isolation and Purification

References

- 1. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis [archimer.ifremer.fr]

- 8. researchgate.net [researchgate.net]

- 9. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 11. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Production of Gymnodimine: A Technical Guide for Researchers

An In-depth Technical Guide on the Primary Production of Gymnodimine by Karenia selliformis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Karenia selliformis as a primary producer of the potent neurotoxin, this compound (GYM). It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the cultivation of K. selliformis, factors influencing GYM production, and robust protocols for its extraction and quantification. This document synthesizes current scientific literature to offer a practical resource for the study and utilization of this significant marine biotoxin.

Introduction

Karenia selliformis, a marine dinoflagellate, is a notable producer of gymnodimines, a group of cyclic imine toxins. These "fast-acting toxins" are recognized for their acute neurotoxicity, primarily targeting nicotinic acetylcholine (B1216132) receptors.[1] The unique bioactive properties of this compound have garnered interest for its potential as a pharmaceutical precursor. This guide delves into the biological production of GYM by K. selliformis, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate further research and application. It is important to note that some strains of K. selliformis have been identified that do not produce gymnodimines, highlighting the genetic diversity within this species.

Data Presentation: Quantitative Insights into this compound Production

The production of this compound by Karenia selliformis is influenced by a variety of environmental and culture conditions. The following tables summarize the quantitative data on GYM production as reported in several studies.

| Culture Condition | Growth Rate (µ, day⁻¹) | Maximum Cell Yield (cells mL⁻¹) | This compound Concentration (µg L⁻¹) | This compound Quota (pg cell⁻¹) | Reference |

| Control (GP + Se medium) | 0.05 | - | 250 (max) | - | [2] |

| Control | 0.17 | 7.8 x 10⁴ | 780 | 9.8 | [2] |

| Acetate Addition | 0.23 | - | - | 16 | [2] |

| Glycolate/Alanine Addition | 0.2 | 1.76 x 10⁵ | 1260 | - | [2] |

Table 1: Effect of Organic Acid Amendments on this compound Production. This table illustrates how the addition of organic acids can significantly enhance both the growth of K. selliformis and its production of this compound.

| Nutrient Condition | Specific Growth Rate (µ) | Maximum Cell Density | Photosynthetic Efficiency (Fv/Fm) | GYM-A Quota (fg cell⁻¹) | Reference |

| Nutrient Replete (f/2) | ~0.25 | Decreased | Decreased | Increased 4.9-fold in P-free | [3][4][5][6] |

| Nitrogen Limitation | Decreased | Decreased | Decreased | Promoted | [3][4][5][6] |

| Phosphorus Limitation | Decreased | Decreased | Decreased | Strongly Promoted | [3][4][5][6] |

Table 2: Influence of Nitrogen and Phosphorus on this compound Production. This table summarizes the impact of nutrient availability on the growth and toxin production of K. selliformis. Both nitrogen and phosphorus limitation inhibit growth but enhance the cellular quota of this compound-A, with phosphorus limitation showing a more pronounced effect.

| Culture System Parameter | Effect on Growth Rate | Effect on Max. Cell Yield | Effect on GYM-A Production | Reference |

| Increased Surface-to-Volume (S/V) Ratio | Increased | Increased | Increased | [3][4][5][6] |

Table 3: Impact of Culture System Geometry on this compound Production. This table highlights the positive correlation between the surface-to-volume ratio of the culture vessel and the growth and this compound production of K. selliformis, likely due to improved light penetration and gas exchange.

| Environmental Parameter | Optimal Condition for Growth | Optimal Condition for GYM Content | Reference |

| Temperature | 20°C | Increases with culture time | [7][8] |

| Salinity | 36 | Increases with culture time | [7][8] |

Table 4: Effects of Temperature and Salinity on this compound Production. This table shows the influence of key physical parameters on the cultivation of K. selliformis and its toxin content.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Karenia selliformis, and the extraction, purification, and quantification of this compound.

Protocol 1: Cultivation of Karenia selliformis

This protocol is synthesized from methodologies described in several studies.[7][8][9][10]

1. Strain and Medium Preparation:

- Obtain a monoclonal strain of Karenia selliformis (e.g., GM94GAB, isolated from the Gulf of Gabes, Tunisia).

- Prepare Guillard's f/2 medium without silicate. Use sterile-filtered (0.45 µm membrane) natural seawater as the base.

2. Culture Conditions:

- Inoculate the f/2 medium with K. selliformis to an initial density of approximately 1000 cells mL⁻¹.

- Maintain cultures at a temperature of 18 ± 2°C or 20 ± 2°C.[7][8][9][10]

- Provide a 12h:12h or 14h:10h light:dark cycle with a photon flux density of around 111 µmol m⁻² s⁻¹ or under cool white light of approximately 4000 lx.[9][10]

- For larger scale production, photobioreactors (e.g., 15 L) can be utilized.[9]

3. Monitoring Growth:

- Collect a subsample (e.g., 1 mL) from each culture daily or every other day.

- Fix the subsample with Lugol's iodine solution.

- Determine the cell density using a hemocytometer or a Sedgewick-Rafter counting chamber under a light microscope.

Protocol 2: Extraction and Purification of this compound-A

This protocol combines liquid-liquid extraction and chromatographic purification techniques.[9][10][11]

1. Liquid-Liquid Extraction (LLE):

- To the K. selliformis culture, directly add dichloromethane (B109758) as the extractant at a ratio of 55 mL per 1 L of culture (5.5% v/v).[10]

- Allow the phases to separate by standing.

- Collect the organic (lower) phase.

- Centrifuge the collected organic phase at 4750 x g for 10 minutes to remove any residual aqueous phase and cellular debris.[9][10]

2. Size-Exclusion Chromatography:

- Concentrate the crude extract from the LLE step.

- Load the concentrated extract onto a Sephadex LH-20 size-exclusion chromatography column (e.g., 16 mm x 700 mm).[9]

- Elute the column with methanol (B129727).

- Monitor the fractions for the presence of GYM-A using LC-MS analysis.

- Combine the GYM-A containing fractions and evaporate the solvent under low pressure.[9]

3. Solid-Phase Extraction (SPE) Purification:

- Activate and equilibrate an Oasis HLB SPE cartridge (e.g., 1 g).[9]

- Dilute the combined GYM-A fractions with water to achieve a methanol concentration of 20%.

- Load the diluted sample onto the SPE cartridge.

- Wash the cartridge with 15 mL of 20% methanol to remove impurities.

- Elute the purified GYM-A from the cartridge with 10 mL of methanol.[9]

Protocol 3: Quantification of this compound-A by LC-MS/MS

This protocol is based on established liquid chromatography-tandem mass spectrometry methods.[10][12][13]

1. Instrumentation:

- Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a QTRAP system) with an electrospray ionization (ESI) source.

2. Chromatographic Separation:

- Employ a C8 or C18 reversed-phase column (e.g., Thermo Hypersil BDS C8, 50 x 2.0 mm, 3 µm; or Waters X-Bridge C18, 150 x 3 mm, 5 µm).[10][13]

- Maintain the column at a constant temperature (e.g., 20°C, 30°C, or 35°C).[10][13]

- Use a mobile phase consisting of two solvents:

- Solvent A: Water with additives such as 6.7 mmol L⁻¹ NH₄OH or 50 mM formic acid and 2 mM ammonium (B1175870) formate.[10][13]

- Solvent B: 90-95% acetonitrile (B52724) in water with the same additives as Solvent A.[10][13]

- Run a gradient elution at a flow rate of 0.2 - 0.3 mL min⁻¹. For example, from 50% to 100% Solvent B over 8 minutes.[10]

3. Mass Spectrometry Detection:

- Operate the mass spectrometer in positive ionization mode.

- Use Multiple Reaction Monitoring (MRM) for quantification of GYM-A.

- Monitor the transition of the precursor ion to product ions, for example, m/z 508.3 > 490.3 / 392.2 / 162.1.[10]

4. Quantification:

- Prepare a calibration curve using a certified reference material (CRM) of this compound (e.g., CRM-GYM-b).[13]

- The injection volume is typically 5 µL.[10]

- The limit of detection (LOD) for GYM-A can be as low as 4.8 pg mL⁻¹.[10]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway for this compound and a typical experimental workflow.

Caption: Proposed biosynthetic pathway for this compound in Karenia selliformis.

Caption: Experimental workflow for this compound production and analysis.

Conclusion

This technical guide provides a foundational resource for the study of this compound production by Karenia selliformis. The quantitative data presented herein underscore the significant influence of culture conditions on toxin yield, offering a basis for optimizing production for research and pharmaceutical applications. The detailed protocols for cultivation, extraction, and quantification are intended to be directly applicable in a laboratory setting. The visualized biosynthetic pathway, while generalized for polyketide synthesis in dinoflagellates due to the current limits of scientific knowledge, provides a valuable conceptual framework.[1][14][15][16] Further research into the specific genetic and enzymatic machinery of this compound synthesis in K. selliformis will undoubtedly open new avenues for its biotechnological application.

References

- 1. Characterization of Toxin Synthesis Pathways in Toxic Dinoflagellates - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis [archimer.ifremer.fr]

- 4. mdpi.com [mdpi.com]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Influence of environmental parameters on Karenia selliformis toxin content in culture | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 13. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]

- 14. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Production of Gymnodimine in Alexandrium ostenfeldii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dinoflagellate Alexandrium ostenfeldii is a significant focus of marine biotechnology and pharmacology due to its production of a diverse array of bioactive compounds, including the potent neurotoxins known as gymnodimines (GYMs). These cyclic imine toxins, along with spirolides (SPXs) and paralytic shellfish toxins (PSTs), contribute to the complex toxicological profile of this globally distributed harmful algal bloom species. This technical guide provides an in-depth overview of A. ostenfeldii strains that produce gymnodimines, compiling quantitative data, detailing experimental protocols, and visualizing the proposed biosynthetic relationships.

Quantitative Toxin Production in Alexandrium ostenfeldii Strains

The production of gymnodimines and other toxins exhibits significant intra-specific variability among different strains of A. ostenfeldii. This variation is influenced by geographic origin and culture conditions. The following tables summarize the quantitative data on gymnodimine and co-occurring toxins from various studies.

| Strain/Isolate | Geographic Origin | This compound A Equivalents (pg/cell) | Other Toxins Detected | Reference |

| Baltic Sea Strain | Baltic Sea | 48.27 ± 26.12 (GYM-A, -B/-C analogues) | 13-desmethyl SPX-C | [1] |

| Dutch Strains (68 isolates) | The Netherlands | Up to 274 (tentatively identified as a GYM D analogue) | This compound A, 12-Methyl-gymnodimine A, Spirolides (SPX), Paralytic Shellfish Toxins (PSTs) including saxitoxin (B1146349) (STX) and gonyautoxins (GTX2/3) | [2][3] |

| K-1354 | Not Specified | Detected (isomers B, C, and D) | Not specified | [4][5] |

| Multiple Clones | The Netherlands | Large variation (25-fold difference between lowest and highest) | This compound A, 12-methylthis compound, 13-desmethylspirolide C, 13-desmethylspirolide D | [6] |

Table 1: Quantitative Production of Gymnodimines in Various Alexandrium ostenfeldii Strains.

| Toxin Analogue | Amount Detected | Sample Type | Reference |

| 16-desmethylGYM D | 447 pg/mL | Natural plankton assemblages | [7][8] |

| This compound E | 1250 pg/mL | Natural plankton assemblages | [7][8] |

| 20-hydroxy-13,19-didesmethylSPX D | 40 pg/mL | Natural plankton assemblages | [7][8] |

Table 2: Detection of Novel this compound and Spirolide Analogues in Environmental Samples.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound production. The following sections outline key experimental protocols for the culture of A. ostenfeldii and the extraction and analysis of gymnodimines.

Alexandrium ostenfeldii Culturing

A standardized protocol for the cultivation of A. ostenfeldii is essential for consistent toxin production.

Workflow for Alexandrium ostenfeldii Culturing

Caption: Workflow for the cultivation and harvesting of Alexandrium ostenfeldii.

-

Medium Preparation: Prepare L1 marine culture medium according to standard protocols.

-

Sterilization: Autoclave the prepared medium to ensure sterility.

-

Inoculation: Inoculate the cooled, sterile medium with a clonal culture of A. ostenfeldii.

-

Incubation: Maintain cultures at a constant temperature (e.g., 15-20°C) under a defined light:dark cycle (e.g., 12:12h) with controlled irradiance.

-

Growth Monitoring: Monitor cell growth by regularly taking aliquots for cell counting using a microscope and a counting chamber.

-

Harvesting: Harvest the cells during the late exponential or early stationary growth phase by centrifugation. The cell pellet is then stored frozen prior to toxin extraction.

This compound Extraction and Quantification

The following protocol for liquid-liquid extraction (LLE) is adapted from methods developed for this compound-A from Karenia selliformis and is applicable to A. ostenfeldii with potential optimization.[9]

Workflow for this compound Extraction and Analysis

Caption: General workflow for the extraction and analysis of gymnodimines.

-

Extraction: For whole culture extraction, add dichloromethane directly to the culture flask at a ratio of approximately 55 mL per 1 L of culture.[9] For cell pellets, resuspend in a suitable volume of culture medium or buffer before adding dichloromethane. Stir the mixture vigorously.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

-

Collection: Collect the lower dichloromethane phase containing the lipophilic toxins.

-

Concentration: Evaporate the solvent using a rotary evaporator or a stream of nitrogen.

-

Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol and filter through a 0.22 µm filter to remove any particulate matter.

-

LC-MS/MS Analysis: Analyze the filtered extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, operated in positive electrospray ionization (ESI+) mode.[5] Set the instrument to perform MS/MS analysis to obtain characteristic fragment ions for this compound identification and confirmation.

-

Quantification: Quantify the gymnodimines by comparing the peak areas from the sample chromatograms to a calibration curve generated using certified reference materials of this compound A. Other this compound analogues are often expressed as this compound A equivalents.

-

Proposed Biosynthetic Relationship

The co-occurrence of gymnodimines and spirolides in several A. ostenfeldii strains has led to the hypothesis that these two classes of cyclic imines share a common biosynthetic origin from a single polyketide chain.[7][8]

Proposed Common Biosynthesis of Gymnodimines and Spirolides

Caption: Hypothesized common biosynthetic pathway for gymnodimines and spirolides.

This proposed pathway suggests that a common set of polyketide synthase (PKS) genes are responsible for producing a linear polyketide precursor. This precursor then undergoes a series of enzymatic modifications and cyclizations, directed by specific tailoring enzymes, to yield the distinct macrocyclic structures of either gymnodimines or spirolides. The discovery of novel this compound and spirolide analogues with shared structural motifs further supports this hypothesis.[7][8]

Conclusion

Alexandrium ostenfeldii remains a compelling subject of study for its intricate toxin profiles and the potential for discovering novel bioactive compounds. The significant strain-to-strain variability in this compound production underscores the importance of careful strain selection and characterization in research and drug discovery endeavors. The methodologies and data presented in this guide provide a foundational resource for professionals working with this fascinating dinoflagellate and its potent secondary metabolites. Further research into the genetic basis of toxin production and the environmental factors that regulate it will be crucial for fully understanding and harnessing the biotechnological potential of A. ostenfeldii.

References

- 1. Differences in the toxin profiles of Alexandrium ostenfeldii (Dinophyceae) strains isolated from different geographic origins: Evidence of paralytic toxin, spirolide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Toxin Variability Estimations of 68 Alexandrium ostenfeldii (Dinophyceae) Strains from The Netherlands Reveal a Novel Abundant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 -ALGAE | Korea Science [koreascience.kr]

- 5. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 6. epic.awi.de [epic.awi.de]

- 7. Identification of Novel Gymnodimines and Spirolides from the Marine Dinoflagellate Alexandrium ostenfeldii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Gymnodimines and Spirolides from the Marine Dinoflagellate Alexandrium ostenfeldii | EPIC [epic.awi.de]

- 9. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mode of Action of Gymnodimine on Nicotinic Acetylcholine Receptors

Executive Summary: Gymnodimine (GYM), a cyclic imine phycotoxin produced by dinoflagellates such as Karenia selliformis, is a potent neurotoxin that exerts its effects primarily through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These ligand-gated ion channels are critical for fast synaptic transmission in the central and peripheral nervous systems.[3][4][5] This document provides a comprehensive technical overview of this compound's mode of action, detailing its binding characteristics, functional effects, subtype selectivity, and the experimental methodologies used for its characterization. This compound acts as a high-affinity, broad-spectrum antagonist across multiple nAChR subtypes, including both muscle and neuronal receptors.[6][7][8] Its mechanism is complex, characterized by a reversible but insurmountable block, suggesting a non-competitive mode of action despite binding at the acetylcholine site.[6][9][10] This guide synthesizes quantitative data, outlines key experimental protocols, and presents signaling and workflow diagrams to serve as a resource for researchers, neuroscientists, and drug development professionals.

Core Mechanism of Action

This compound's primary molecular target is the nicotinic acetylcholine receptor. Its interaction leads to a potent blockade of cholinergic neurotransmission, which underlies its neurotoxicity.[1][6]

Antagonism at the Ligand-Binding Domain

This compound functions as a powerful antagonist at both muscle-type (e.g., α1₂βγδ) and various neuronal (e.g., α7, α3β2, α4β2) nAChR subtypes.[7][11] Competition binding assays and structural studies confirm that it interacts with the orthosteric ligand-binding site located at the interface between two adjacent subunits in the receptor's extracellular domain.[6][11] The core of the toxin is tethered within the binding pocket by a hydrogen bond between the protonated imine nitrogen of this compound and the carbonyl oxygen of a conserved tryptophan residue in loop C of the receptor.[11]

Insurmountable and Reversible Blockade

A defining characteristic of this compound's action is its insurmountable antagonism.[9][10] This means that once this compound is bound, its inhibitory effect cannot be overcome by increasing the concentration of the agonist, acetylcholine.[9][10] This behavior distinguishes it from classical competitive antagonists. Despite this potent, insurmountable block, the binding itself is reversible, as demonstrated by the recovery of nicotinic currents after washout in electrophysiology experiments.[6] This suggests a complex mechanism where this compound may induce or stabilize a non-conducting state of the receptor, distinct from a simple competitive blockade.

Dual Agonist-Antagonist Activity

Some studies, particularly those monitoring intracellular calcium ([Ca²⁺]i), have revealed a dual action for this compound. At certain concentrations (e.g., 0.5 µM), this compound can initially activate nAChRs, causing an influx of calcium and an increase in [Ca²⁺]i.[12][13] Following this initial activation, it proceeds to inhibit any further response to acetylcholine, consistent with its primary role as an antagonist.[12][13] This suggests that this compound may act as a partial agonist that strongly promotes a desensitized or blocked state of the receptor.

Quantitative Analysis of this compound-nAChR Interaction

The interaction of this compound with various nAChR subtypes has been quantified using radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to determine inhibitory potency (IC₅₀).

Binding Affinity (Kᵢ)

Competition binding experiments reveal that this compound has a high affinity for a broad range of nAChR subtypes, with dissociation constants often in the nanomolar to subnanomolar range.[7][9][10] The rank order of binding affinity varies slightly between studies but generally shows the highest affinity for neuronal α7-containing receptors.[9][10]

Table 1: Binding Affinity (Kᵢ) of this compound at Various nAChR Subtypes

| nAChR Subtype | Species | Kᵢ (nM) | Reference(s) |

|---|---|---|---|

| α7 | Human | 1.1 | [9][10] |

| α6/α3β4β3 | Human | 1.1 | [9][10] |

| α3β4 | Rat | 2.0 | [9][10] |

| α3β4 | Human | 3.5 | [9][10] |

| α4β4 | Human | 3.5 | [9][10] |

| α4β2 | Rat | 4.3 | [9][10] |

| α4β2 | Human | 4.3 | [9][10] |

| α1βγδ (muscle-type) | Rat | 11 | [9][10] |

| α3β2 | Human | 1.4 | [7] |

| α4β2 | Human | 10.3 | [7] |

| α1₂βγδ (muscle-type) | Torpedo | 5.2 |[7] |

Data compiled from Hauser et al., 2012 and Bourne et al., 2010.

Functional Potency (IC₅₀)

Functional assays, such as two-electrode voltage clamp electrophysiology, measure the concentration of this compound required to inhibit 50% of the ACh-induced response. These IC₅₀ values confirm the potent antagonistic activity of this compound across multiple nAChR subtypes.

Table 2: Functional Potency (IC₅₀) of this compound at Various nAChR Subtypes

| nAChR Subtype | Species/Stoichiometry | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| α4β2 (Low Sensitivity) | Human | 2.2 | [9][10] |

| α3β4 | Human | 3.5 | [9][10] |

| α7 | Human | 6.0 | [9][10] |

| α4β2 (High Sensitivity) | Human | 10 | [9][10] |

| α4β4 | Human | 14 | [9][10] |

| α3β4 | Rat | 16 | [9][10] |

| α1βγδ (muscle-type) | Rat | 40 | [9][10] |

| α4β2 | Human | 2.9 | [7] |

| α1₂βγδ (muscle-type) | Torpedo | 8.3 |[7] |

Data compiled from Hauser et al., 2012 and Bourne et al., 2010.

Key Experimental Protocols

The characterization of this compound's mode of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the gold-standard method for studying the functional effects of ligands on ion channels expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

Receptor Expression: Inject oocytes with cRNA encoding the desired nAChR subunits or transplant membranes from cells expressing the receptor of interest.[7] Incubate for 2-7 days to allow for receptor expression and assembly.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

-

Clamp the membrane potential at a holding potential (typically -50 to -70 mV).

-

-

Compound Application:

-

Establish a baseline response by applying a specific concentration of acetylcholine (ACh) to elicit a control inward current.[14]

-

After washout and recovery, co-apply ACh with varying concentrations of this compound to generate a concentration-response curve.

-

Measure the peak amplitude of the inward current for each concentration.

-

-

Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a logistical equation to determine the IC₅₀ value.

Radioligand Competition Binding Assay

This biochemical technique is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells) to prepare membrane fractions rich in receptors.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with:

-

A constant, known concentration of a high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

A range of increasing concentrations of unlabeled this compound.

-

-

Separation: After incubation reaches equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the bound radioactivity against the logarithm of the this compound concentration.

-

Fit the data to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

References

- 1. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 2. Investigations into the cellular actions of the shellfish toxin this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. Comparison of acetylcholine receptor interactions of the marine toxins, 13-desmethylspirolide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Total Synthesis of Gymnodimine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthetic strategies employed to construct the complex marine neurotoxin, (-)-gymnodimine. To date, the only completed total synthesis has been reported by the Romo group, establishing a benchmark in the field. Additionally, significant contributions towards the synthesis of key fragments by other research groups, notably the White group, have explored alternative synthetic routes. This document provides a comprehensive overview of these methodologies, focusing on the strategic bond disconnections, key chemical transformations, and detailed experimental data.

The Romo Group's First Total Synthesis of (-)-Gymnodimine

The first and only completed total synthesis of (-)-gymnodimine was achieved by Romo and coworkers, a landmark achievement in natural product synthesis.[1][2] Their strategy is characterized by a convergent approach, joining two major fragments late in the synthesis, followed by a novel macrocyclization and butenolide installation.

Retrosynthetic Analysis

The retrosynthetic analysis for the Romo synthesis is depicted below. The strategy hinges on disconnecting the macrocycle at the C9-C10 and C20-C21 bonds. The labile butenolide moiety is introduced at a late stage from a macrocyclic ketone precursor. This leads to two key fragments: a highly functionalized spirolactam and a trisubstituted tetrahydrofuran (B95107).

Key Synthetic Strategies and Transformations

The forward synthesis is characterized by several key strategic decisions and elegant chemical transformations:

-

Construction of the Spirocyclic Core: A highly diastereo- and enantioselective exo-Diels-Alder reaction catalyzed by a copper(II)-bis(oxazoline) complex is employed to construct the azaspiro[5.5]undecadiene core. This reaction sets a key quaternary stereocenter with high fidelity.[3][4]

-

Synthesis of the Tetrahydrofuran Moiety: The trisubstituted tetrahydrofuran fragment is assembled using a chiral auxiliary-based anti-aldol reaction to set the required stereochemistry.[2]

-

Fragment Coupling: The two advanced fragments, the spirolactam and the tetrahydrofuran, are coupled using a Nozaki-Hiyama-Kishi (NHK) reaction.[1][5]

-

Macrocyclization: A novel, ambient temperature t-BuLi-initiated intramolecular Barbier reaction of an alkyl iodide is used to forge the 16-membered macrocycle.[1][6] This was a key innovation after other macrocyclization strategies, such as an NHK-based approach, were unsuccessful.

-

Late-Stage Butenolide Installation: Recognizing the lability of the butenolide ring, it was installed at a late stage of the synthesis via a vinylogous Mukaiyama aldol addition of a silyloxyfuran to the macrocyclic ketone.[1][7]

Quantitative Data Summary

The following table summarizes the yields and stereoselectivity of the key transformations in the Romo synthesis of (-)-gymnodimine.

| Step | Reaction Type | Starting Materials | Product | Yield (%) | Stereoselectivity | Reference |

| Spirocycle Formation | Asymmetric Diels-Alder | N-acryloyloxazolidinone, diene | Spirolactam precursor | 95 | >99:1 dr, 95% ee | [3] |

| Tetrahydrofuran Precursor Synthesis | Anti-Aldol Reaction | Chiral auxiliary-bound ester, aldehyde | Aldol adduct | 85 | >95:5 dr | [2] |

| Fragment Coupling | Nozaki-Hiyama-Kishi Reaction | Spirolactam-derived vinyl iodide, THF-aldehyde | Coupled product | 71 | 6:1 dr | [1] |

| Macrocyclization | Intramolecular Barbier Reaction | Alkyl iodide precursor | Macrocycle | 50-60 | - | [1] |

| Butenolide Installation | Vinylogous Mukaiyama Aldol Addition | Macrocyclic ketone, silyloxyfuran | This compound precursor | 63 | 2:1 dr (favoring natural C4) | [1][7] |

Detailed Experimental Protocols

To a solution of Cu(OTf)₂ (21.7 mg, 0.06 mmol) and bis(oxazoline) ligand (20.5 mg, 0.066 mmol) in CH₂Cl₂ (2 mL) was stirred at room temperature for 1 h. The solution was cooled to -78 °C, and the dienophile (0.5 mmol) was added. After 15 min, the diene (0.75 mmol) was added, and the reaction was stirred at -78 °C for 24 h. The reaction was quenched with Et₃N (0.2 mL) and warmed to room temperature. The solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel chromatography to afford the spirolactam precursor.

A solution of the alkyl iodide precursor (0.1 mmol) in THF (20 mL) was added dropwise over 4 h to a solution of t-BuLi (1.7 M in pentane, 0.4 mmol) in THF (80 mL) at ambient temperature. The reaction mixture was stirred for an additional 1 h and then quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The aqueous layer was extracted with EtOAc (3 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography to yield the macrocyclic product.

The White Group's Subunit Synthesis

Research by the White group explored an alternative strategy for the construction of the core structures of this compound.[8] While not a completed total synthesis, their work provides a different strategic approach to the carbon skeleton, particularly for the tetrahydrofuran and cyclohexene (B86901) fragments, and their subsequent coupling.

Retrosynthetic Analysis and Key Strategies

The White group's strategy also involves a convergent assembly of two major subunits. However, the key bond disconnections and the reactions used to form the subunits differ from the Romo approach.

Key features of this strategy include:

-

Tetrahydrofuran Synthesis via Iodoetherification: A highly stereoselective iodine-mediated cyclization of an acyclic alkene bearing a bis-2,6-dichlorobenzyl (DCB) ether was used to construct the cis-2,5-disubstituted tetrahydrofuran ring.[8]

-

Cyclohexene Fragment Synthesis: The cyclohexene portion was synthesized via a Diels-Alder cycloaddition of a 1,2,3-trisubstituted diene to a symmetrical dienophile derived from Meldrum's acid.[8]

-

Subunit Coupling via Suzuki Reaction: The two major fragments were coupled using a B-alkyl Suzuki reaction, forming the C18-C19 bond.[8]

Quantitative Data for Key Subunit Syntheses

| Step | Reaction Type | Starting Materials | Product | Yield (%) | Stereoselectivity | Reference |

| Tetrahydrofuran Formation | Iodine-Mediated Cyclization | Acyclic alkene with DCB ether | cis-2,5-disubstituted THF | 85 | >95:5 dr | [8] |

| Cyclohexene Formation | Diels-Alder Cycloaddition | 1,2,3-trisubstituted diene, Meldrum's acid derivative | Cyclohexene adduct | 78 | - | [8] |

| Subunit Coupling | B-Alkyl Suzuki Coupling | THF-derived iodoalkene, cyclohexene-derived borane | Coupled product | 65 | - | [8] |

Detailed Experimental Protocol

To a solution of the acyclic alkene (1.0 mmol) in CH₂Cl₂ (20 mL) at 0 °C was added solid NaHCO₃ (5.0 mmol). A solution of I₂ (1.5 mmol) in CH₂Cl₂ (10 mL) was then added dropwise over 30 min. The reaction mixture was stirred at 0 °C for 2 h and then warmed to room temperature and stirred for an additional 12 h. The reaction was quenched with saturated aqueous Na₂S₂O₃ solution (15 mL). The layers were separated, and the aqueous layer was extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product was purified by silica gel chromatography to afford the tetrahydrofuran derivative.

Comparison of Synthetic Strategies

The table below provides a high-level comparison of the two main synthetic strategies discussed.

| Feature | Romo Group's Total Synthesis | White Group's Subunit Synthesis |

| Status | Completed Total Synthesis | Subunit Synthesis (Formal Synthesis) |

| Spirocycle Formation | Asymmetric Cu-catalyzed Diels-Alder | Diels-Alder of a 1,2,3-trisubstituted diene |

| Tetrahydrofuran Formation | Chiral auxiliary-based anti-aldol reaction | Iodine-mediated cyclization of an acyclic ether |

| Key Coupling Reaction | Nozaki-Hiyama-Kishi (NHK) Reaction (C19-C20 bond) | B-Alkyl Suzuki Coupling (C18-C19 bond) |

| Macrocyclization | Intramolecular Barbier Reaction | Not yet reported |

| Butenolide Installation | Late-stage Vinylogous Mukaiyama Aldol Addition | Not yet reported |

Conclusion and Future Outlook

The total synthesis of (-)-gymnodimine by the Romo group stands as a significant achievement, showcasing innovative solutions to challenging synthetic problems, such as the novel Barbier-type macrocyclization and the late-stage installation of the sensitive butenolide moiety. The subunit synthesis by the White group provides an alternative and valuable strategic approach to the core fragments of the molecule.

Future work in this area may focus on developing more efficient and higher-yielding second-generation syntheses. The exploration of different macrocyclization strategies, such as ring-closing metathesis, could offer alternative routes to the 16-membered ring. Furthermore, the development of more stereoselective methods for the installation of the butenolide would be a valuable contribution. The synthesis of additional analogues of this compound will be crucial for detailed structure-activity relationship (SAR) studies and for the development of pharmacological probes and potential therapeutics.

References

- 1. baranlab.org [baranlab.org]

- 2. Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the synthesis of (-)-gymnodimine. Subunit synthesis and coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total synthesis of the spirocyclic imine marine toxin (-)-gymnodimine and an unnatural C4-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies on the synthesis of this compound. Stereocontrolled construction of the tetrahydrofuran subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Gymnodimine analogues and their natural occurrence

An In-depth Technical Guide to Gymnodimine Analogues and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnodimines (GYMs) are a group of lipophilic marine biotoxins belonging to the cyclic imine (CI) class.[1][2] These neurotoxic compounds are characterized by a unique spirocyclic imine ring system embedded within a macrocyclic structure.[3] First identified in 1994 in oysters from New Zealand, gymnodimines are known as "fast-acting toxins" due to the rapid onset of neurological symptoms they induce in laboratory animals upon injection.[4][5][6] Their potent and specific interaction with critical neurological targets has made them a subject of significant interest in toxicology, pharmacology, and drug development.

The producing organisms are marine dinoflagellates, which can form harmful algal blooms (HABs).[4] During these blooms, gymnodimines can accumulate in the tissues of filter-feeding shellfish, posing a potential risk to seafood safety and human health.[7] While no regulated limits for GYMs in shellfish have been established, their widespread detection and potent biological activity necessitate continued research and monitoring.[4][8] This guide provides a comprehensive overview of the known this compound analogues, their natural sources, quantitative occurrence, biological mechanisms, and the experimental protocols used for their study.

Natural Occurrence and Distribution

The presence of gymnodimines in marine ecosystems is directly linked to the distribution of the toxigenic dinoflagellates that produce them.

Producing Organisms

The biosynthesis of gymnodimines has been attributed to two main genera of dinoflagellates:

-

Karenia selliformis (previously identified as Gymnodinium sp.): This species is the primary producer of this compound-A (GYM-A), GYM-B, and GYM-C.[9][10][11] Blooms of K. selliformis have been associated with shellfish contamination events in New Zealand and Tunisia.[4][12]

-

Alexandrium ostenfeldii and Alexandrium peruvianum : These species are known to produce a different suite of analogues, including 12-methyl GYM-A, 12-methyl GYM-B, GYM-D, 16-desmethyl GYM-D, and GYM-E.[9][10][13] The co-occurrence of gymnodimines and another class of cyclic imines, spirolides, in A. ostenfeldii suggests a shared biosynthetic pathway.[14]

Accumulation in Marine Fauna

Gymnodimines enter the marine food web when filter-feeding organisms, primarily bivalve mollusks, ingest the toxic dinoflagellates. These toxins can accumulate in the digestive glands and other tissues. Species in which gymnodimines have been detected include:

-

Razor Clams [8]

Geographically, this compound contamination has been reported globally, including the coastlines of New Zealand, Tunisia, Spain, South Africa, and China.[5][6][8][17]

This compound Analogues: Structures and Sources

To date, several analogues of this compound have been identified, differing primarily in substitutions on the macrocyclic ring. The parent compound, GYM-A, is the most well-characterized.

-

This compound-A (GYM-A) : The foundational structure of the class.[12]

-

This compound-B (GYM-B) : Features an exocyclic methylene (B1212753) at position C-17 and an allylic hydroxyl group at C-18.[1][10]

-

This compound-C (GYM-C) : An isomer of GYM-B, oxidized at position C-18.[1][18]

-

This compound-D (GYM-D) : A recently identified analogue produced by A. ostenfeldii.[7][13]

-

12-methyl this compound-A & B : Analogues with a methyl group at position C-12.[13][19]

-

16-desmethyl this compound-D & this compound-E : Other variants isolated from A. ostenfeldii.[9][10]

Data Presentation

The following tables summarize the known analogues and their quantitative detection in shellfish.

Table 1: this compound Analogues and Their Natural Sources

| Analogue | Chemical Formula | Producing Organism(s) | Marine Fauna Vectored In |

|---|---|---|---|

| This compound-A (GYM-A) | C₃₂H₄₅NO₄[20] | Karenia selliformis, Alexandrium ostenfeldii[4][9] | Oysters, Clams, Mussels, Razor Clams[6][8][15] |

| This compound-B (GYM-B) | C₃₂H₄₅NO₅[21] | Karenia selliformis[1][10] | Shellfish[11] |

| This compound-C (GYM-C) | C₃₂H₄₅NO₅[18] | Karenia selliformis[1][18] | Shellfish |

| This compound-D (GYM-D) | C₃₂H₄₅NO₅[22] | Alexandrium ostenfeldii[7][13] | Invertebrates (e.g., Cockles, Oysters)[9] |

| 12-methyl this compound-A | C₃₃H₄₇NO₄ | Alexandrium ostenfeldii, Alexandrium peruvianum[9][13] | Shellfish |

| 12-methyl this compound-B | C₃₃H₄₇NO₅[19] | Alexandrium ostenfeldii, Alexandrium peruvianum[13][19] | Shellfish |

| 16-desmethyl this compound-D | C₃₁H₄₃NO₅ | Alexandrium ostenfeldii[9] | Invertebrates (e.g., Oysters)[9] |

| This compound-E | Not specified | Alexandrium ostenfeldii[9][10] | Shellfish |

Table 2: Quantitative Occurrence of Gymnodimines in Shellfish

| Analogue(s) | Species | Location | Year(s) | Concentration Range | Reference(s) |

|---|---|---|---|---|---|

| GYM-A | Clams (Digestive Gland) | Tunisia | 2001 | Max: 1,290 µg/kg | [15] |

| GYM-A | Clams (Digestive Gland) | Tunisia | 2007 | Min: 460 µg/kg | [15] |

| GYM-A | Various Mollusks | North Atlantic Coast, Spain | 2017-2019 | Median: 1.3 µg/kg; Max: 23.93 µg/kg | [8] |

| GYM-A | Various Shellfish | New Zealand | 1993-1999 | 14.8 - 23,400 µg/kg | [6] |

| GYM-A | Bivalves | Ebro Delta, Mediterranean | 2015-2021 | Traces (<25 µg/kg) | [16] |

| GYM-D | Cockle (Cerastoderma edule) | North Atlantic Coast, Spain | 2022 | Max: 8.8 µg/kg (GYM-A equiv.) | [9] |

| 16-desmethyl GYM-D | Oyster (Magellana gigas) | North Atlantic Coast, Spain | Not specified | Max: 10 µg/kg (GYM-A equiv.) |[9] |

Biological Activity and Mechanism of Action

Gymnodimines exert their toxicity by acting as potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][14] These ligand-gated ion channels are crucial for synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.

The primary mechanism involves the non-competitive blockade of both muscle-type and neuronal nAChRs.[3][9] By binding to the receptor, GYM-A prevents the neurotransmitter acetylcholine (ACh) from opening the ion channel, thereby inhibiting muscle action potentials and causing neuromuscular paralysis.[3][9] This blockade is reversible and voltage-independent.[3] Studies have shown that GYM-A interacts with high affinity across various nAChR subtypes, including muscle-type, α3β2, α4β2, and α7 neuronal receptors.[3]

Interestingly, GYM-A has also been shown to activate muscarinic acetylcholine receptors (mAChRs), a differential activity not observed with the related spirolide toxins.[14] In vivo studies in mice reveal rapid and severe neurotoxic effects, including a characteristic rolling gait, paralysis of the hind limbs, respiratory difficulty, and death, typically within minutes of administration.[4][11]

Experimental Protocols

Accurate detection and quantification of gymnodimines require robust methodologies for extraction, purification, and analysis.

Extraction and Purification from Microalgae Culture (K. selliformis)

This protocol is adapted from methods developed for harvesting GYM-A from large-scale cultures.[23][24]

-

Direct Extraction : Add dichloromethane (B109758) directly to the liquid K. selliformis culture at a ratio of approximately 5.5% (v/v) (e.g., 55 mL per 1 L of culture).[25]

-

Phase Separation : Allow the mixture to stand, permitting the organic (dichloromethane) and aqueous phases to separate.

-

Collection : Collect the lower organic phase. Centrifuge the collected phase at ~4,750 x g for 10 minutes to pellet any cellular debris.[23]

-

Crude Purification : Load the supernatant (crude extract) onto a Sephadex LH-20 size-exclusion chromatography column. Elute with methanol.[23]

-

Fraction Monitoring : Monitor the collected fractions using LC-MS analysis to identify those containing GYM-A.

-

Solid-Phase Extraction (SPE) : Combine the positive fractions and perform a final purification step using an Oasis HLB SPE cartridge for desalting and concentration.[23]

Extraction from Shellfish Tissue

This protocol is effective for isolating gymnodimines from contaminated bivalve digestive glands.[15][26]

-

Homogenization : Homogenize a known weight of shellfish digestive gland tissue.

-

Initial Extraction : Extract the homogenized tissue with acetone (B3395972). Vortex and centrifuge to pellet solids. Collect the acetone supernatant. Repeat this step two more times.

-

Solvent Partitioning (Clean-up) : Combine the acetone extracts and perform a liquid-liquid extraction with diethyl ether for initial clean-up.

-

Final Extraction : Perform a subsequent liquid-liquid extraction of the desired layer with dichloromethane to isolate the lipophilic toxins, including gymnodimines.

-

Concentration : Evaporate the final dichloromethane extract to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

Detection and Quantification Methods

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A reliable method for quantification.

-

Column : C18 reverse-phase column.[15]

-

Mobile Phase : A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.[15]

-

Detection : UV detector.

-

Performance : Achieves a limit of detection (LOD) of ~5 ng/mL and a limit of quantification (LOQ) of ~8 ng/g in digestive gland tissue.[15]

-

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : The current reference method due to its high sensitivity and specificity.[17]

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion and its characteristic product ions.

-

Example Transition for GYM-A : Precursor ion m/z 508.3 → Product ions m/z 490.3, 392.2, 162.1.[27]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. researchgate.net [researchgate.net]

- 7. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 8. This compound A in mollusks from the north Atlantic Coast of Spain: Prevalence, concentration, and relationship with spirolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First Report of Two Gymnodimines and Two Tetrodotoxin Analogues in Invertebrates from the North Atlantic Coast of Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclic imine toxins from dinoflagellates: a growing family of potent antagonists of the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Temporal Distribution of Cyclic Imines in Shellfish in the Bays of Fangar and Alfacs, Northwestern Mediterranean Region | MDPI [mdpi.com]

- 17. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound | C32H45NO4 | CID 11649137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. New analogue of this compound from a Gymnodinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 23. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions [mdpi.com]

- 24. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. archimer.ifremer.fr [archimer.ifremer.fr]

Gymnodimine Accumulation in Shellfish and Marine Food Webs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnodimine (GYM) is a potent cyclic imine neurotoxin produced by dinoflagellates, primarily of the genera Karenia and Alexandrium.[1][2][3] This toxin accumulates in filter-feeding shellfish, posing a potential threat to marine ecosystems and human health through the consumption of contaminated seafood.[4][5][6] This technical guide provides a comprehensive overview of this compound accumulation in shellfish and its progression through marine food webs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Analysis of this compound Accumulation

The concentration of this compound and its analogues in shellfish varies significantly depending on the geographical location, the shellfish species, and the intensity of the producing algal blooms. The following tables summarize the reported quantitative data on this compound levels in various shellfish species.

Table 1: this compound-A (GYM-A) Concentrations in Shellfish

| Shellfish Species | Location | Concentration (µg/kg) | Year of Sampling | Reference |

| Dredge Oysters (Tiostrea chilensis) | Foveaux Strait, New Zealand | Up to 23,400 | 1993-1999 | [7] |

| Flat Oysters (Tiostrea chilensis) | New Zealand | Up to 23,437 | Not Specified | [2] |

| Clams | Tunisia Coastline | 460 (annual average, lowest) | 2000-2007 | [4][7] |

| Clams | Tunisia Coastline | 1290 (annual average, highest) | 2000-2007 | [4][7] |

| Clams (Digestive Gland) | Boughrara Lagoon, Tunisia | 1.29 µg/g (max) | 2001 | [8] |

| Clams (Digestive Gland) | Boughrara Lagoon, Tunisia | 0.46 µg/g (min) | 2007 | [8] |

| Mussels | Southern Adriatic Sea, Croatia | 39.28 (max) | 2021-2023 | [7] |

| Oysters | West Coast, South Africa | >0.02 µg/g (quantifiable) | Not Specified | [9] |

Table 2: Concentrations of Other this compound Analogues in Invertebrates

| Analyte | Species | Location | Concentration (µg/kg) | Reference |

| This compound D (GYM-D) | Cockle (Cerastoderma edule) | Pasaxe, Sta. Cristina, Spain | 8.8 (GYM-A equivalents) | [10] |

| 16-desmethyl this compound D | Limpet (Patella spp.) | North Atlantic Coast, Spain | Quantifiable levels detected | [10] |

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in shellfish tissues are critical for food safety monitoring and research. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Toxin Extraction

A generalized workflow for the extraction of this compound from shellfish is presented below. Specific modifications may be applied based on the laboratory and the specific shellfish matrix.

Detailed Protocol for GYM-A Extraction from Clams: [11][12]

-

Homogenize the digestive glands of the clams.

-

Extract the homogenate with acetone.

-

Perform a clean-up step using diethyl ether.

-

Follow with an extraction using dichloromethane.[11][12][13]

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

HPLC-UV Method for this compound-A Quantification[11][12]

-

Chromatographic System: High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (from 10:90 to 90:10) containing 0.1% trifluoroacetic acid.[11][12]

-

Detection: UV detector.

-

Performance: This method has shown recovery rates exceeding 96%, with a limit of detection of 5 ng/mL and a limit of quantification of 8 ng/g in digestive glands.[11][12]

LC-MS/MS Method for this compound Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method for the identification of lipophilic marine toxins due to its high sensitivity and specificity.[4]

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[4][14]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[14]

-

Analysis Modes:

-

Mobile Phase Example: A binary gradient of water and 90% acetonitrile/water, both containing 6.7 mmol/L ammonium (B1175870) hydroxide.[14]

-

Column Example: X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 μm).[14]

Trophic Transfer and Bioaccumulation in Marine Food Webs

This compound, produced by dinoflagellates, enters the marine food web primarily through filter-feeding bivalves.[5][6][15] These shellfish accumulate the toxin in their tissues, particularly in the digestive glands.[15] The toxins can then be transferred to higher trophic levels, including predatory gastropods, crustaceans, and potentially fish, although the biomagnification potential of this compound through the food web is not yet fully understood.[5][16]

Molecular Mechanism of Action and Signaling Pathways

This compound is a neurotoxin that primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs).[17][18] It acts as a potent antagonist, blocking the binding of the neurotransmitter acetylcholine (ACh) and thereby inhibiting neuromuscular transmission.[10][18]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound-A has been shown to bind with high affinity to both muscular and neuronal nAChRs in a reversible manner.[4][18][19] This blockade of nAChRs leads to the inhibition of muscle action potentials, resulting in the rapid paralysis observed in mouse bioassays.[10][20]

Effects on Intracellular Calcium Signaling

Studies have demonstrated that this compound-A can alter intracellular calcium levels ([Ca]i) through its interaction with both nAChRs and muscarinic acetylcholine receptors (mAChRs).[19] At certain concentrations, GYM-A can induce an increase in [Ca]i, mediated by these receptors, while also inhibiting further activation by acetylcholine.[19]

The following diagram illustrates the proposed signaling pathway of this compound's action on a postsynaptic neuron.

Conclusion and Future Directions

This compound represents a significant and emerging marine biotoxin with the potential to impact both ecosystem and human health. The data and protocols summarized in this guide provide a foundation for researchers and professionals in the fields of marine science, toxicology, and drug development. While significant progress has been made in understanding the accumulation and primary mechanism of action of this compound, further research is needed in several key areas:

-

Trophic Transfer Dynamics: A more detailed understanding of the transfer efficiency and potential for biomagnification of this compound and its analogues in marine food webs is required.

-

Metabolism in Shellfish: The identification and toxicological assessment of this compound metabolites in shellfish are crucial for a comprehensive risk assessment.[21]

-

Human Health Effects: Although no human poisoning events have been definitively linked to this compound, its potent neurotoxicity warrants further investigation into potential sublethal effects and the establishment of regulatory limits in seafood.[4][20]

-

Pharmacological Potential: The high affinity and specificity of this compound for nAChRs suggest that it could serve as a valuable pharmacological tool for studying these receptors and potentially as a lead compound for drug development.

References

- 1. [Cyclic imine toxin this compound: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 6. Phycotoxins in Marine Shellfish: Origin, Occurrence and Effects on Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. First Report of Two Gymnodimines and Two Tetrodotoxin Analogues in Invertebrates from the North Atlantic Coast of Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative determination of this compound-A by high performance liquid chromatography in contaminated clams from Tunisia coastline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Marine biotoxins [fao.org]

- 16. researchgate.net [researchgate.net]

- 17. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]

- 18. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of this compound fatty acid ester metabolites in shellfish using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Gymnodimine in Seawater using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of gymnodimine (GYM) in seawater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a Dispersive Liquid-Liquid Microextraction (DLLME) technique for sample preconcentration, ensuring high recovery and low limits of detection. This method is suitable for researchers, scientists, and professionals in drug development and marine biotoxin monitoring. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided.

Introduction

Gymnodimines are a group of cyclic imine marine biotoxins produced by dinoflagellates such as Karenia selliformis and Alexandrium ostenfeldii.[1] These toxins can accumulate in shellfish and pose a significant risk to human health due to their neurotoxic effects. Monitoring the presence and concentration of gymnodimines in seawater is crucial for early warning of harmful algal blooms and ensuring seafood safety. LC-MS/MS has become the reference method for the identification and quantification of lipophilic marine toxins due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for a validated LC-MS/MS method for this compound analysis in seawater.

Experimental Protocols

Sample Collection and Preparation

1.1. Seawater Sample Collection:

-

Collect seawater samples from the desired location in clean, amber glass bottles to minimize photodegradation of the analyte.

-

Process the samples as soon as possible. If storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, freeze at -20°C.

1.2. Dispersive Liquid-Liquid Microextraction (DLLME): This procedure is based on a validated method for the preconcentration of lipophilic marine toxins from seawater.[2][3]

-

Reagents:

-

Methanol (B129727) (Dispersant solvent)

-

Chloroform (B151607) (Extraction solvent)

-

Ultrapure water

-

-

Procedure:

-

Allow seawater samples to reach room temperature.

-

In a 15 mL screw-cap glass centrifuge tube, place a 12 mL aliquot of the seawater sample.

-

Rapidly inject a mixture of 0.5 mL of methanol (dispersant solvent) and 440 µL of chloroform (extraction solvent) into the seawater sample using a syringe.

-

A cloudy solution will form. Gently vortex for 1 minute to ensure thorough mixing and dispersion of the extraction solvent.

-